molecular formula C8H11BO3 B3028010 3-(Hydroxymethyl)-5-methylphenylboronic Acid CAS No. 1451391-46-0

3-(Hydroxymethyl)-5-methylphenylboronic Acid

Cat. No.: B3028010
CAS No.: 1451391-46-0
M. Wt: 165.98
InChI Key: XAHBYOREXCQDRQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methylphenylboronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and one carbon-based substituent. This particular compound has a hydroxymethyl group and a methyl group attached to the phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-methylphenylboronic Acid typically involves the reaction of 3-(Hydroxymethyl)-5-methylphenylboronic ester with a suitable hydrolyzing agent. One common method is the hydrolysis of the corresponding boronic ester using aqueous acids or bases under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methylphenylboronic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The boronic acid group can be reduced to a borane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups on the boronic acid can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Various halogenating agents or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-5-methylphenylboronic Acid.

    Reduction: 3-(Hydroxymethyl)-5-methylphenylborane.

    Substitution: Various substituted phenylboronic acids depending on the reagent used.

Scientific Research Applications

3-(Hydroxymethyl)-5-methylphenylboronic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methylphenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, leading to the formation of a stable boronate ester complex, which inhibits the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the hydroxymethyl and methyl groups, making it less versatile in certain synthetic applications.

    3-(Hydroxymethyl)phenylboronic Acid: Similar structure but without the methyl group, which can affect its reactivity and selectivity.

    5-Methylphenylboronic Acid: Lacks the hydroxymethyl group, limiting its ability to form certain types of complexes.

Uniqueness

3-(Hydroxymethyl)-5-methylphenylboronic Acid is unique due to the presence of both hydroxymethyl and methyl groups on the phenyl ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

[3-(hydroxymethyl)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHBYOREXCQDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)CO)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223927
Record name Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-46-0
Record name Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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